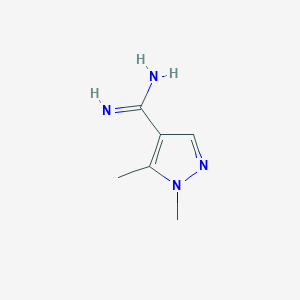

1,5-Dimethyl-1h-pyrazole-4-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1,5-dimethylpyrazole-4-carboximidamide |

InChI |

InChI=1S/C6H10N4/c1-4-5(6(7)8)3-9-10(4)2/h3H,1-2H3,(H3,7,8) |

InChI Key |

OVLGLVUVFDFGIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

1,5-Dimethyl-1H-pyrazole-4-carboximidamide: Structural Profiling and Synthetic Methodology

[1]

Executive Summary

1,5-Dimethyl-1H-pyrazole-4-carboximidamide represents a critical heterocyclic building block in medicinal chemistry, particularly within the design of serine protease inhibitors and kinase modulators.[1] Distinguished by its amidine (carboximidamide) functional group at the C4 position, this molecule serves as a high-pKa bioisostere of the guanidine moiety found in arginine.[1][2] Its structural rigidity, conferred by the pyrazole core, allows for precise positioning of hydrogen bond donors and acceptors, making it an invaluable scaffold for fragment-based drug discovery (FBDD).[2]

This technical guide provides a comprehensive analysis of its chemical structure, a validated synthetic workflow, and physicochemical profiling essential for optimizing its pharmacokinetic properties.[2][3]

Structural Analysis & Physicochemical Properties[2][4]

Nomenclature and Identifiers[5]

-

IUPAC Name: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide[1]

-

Common Scaffold: Pyrazole-4-amidine[1]

-

Molecular Formula:

[2][3] -

Molecular Weight: 138.17 g/mol [1]

Electronic and Steric Profile

The 1,5-dimethyl substitution pattern introduces specific steric constraints compared to the 1,3-isomer. The methyl group at C5 interacts sterically with the N1-methyl, slightly distorting the planarity of the ring substituents but enhancing metabolic stability by blocking the C5 oxidation site.[1]

The carboximidamide group is the pharmacophoric centerpiece.[2] It exists in tautomeric equilibrium, capable of acting as a bidentate hydrogen bond donor/acceptor.[2]

Table 1: Predicted Physicochemical Parameters

| Parameter | Value (Predicted) | Significance |

| pKa (Amidine) | 11.2 – 11.5 | Highly basic; protonated at physiological pH (cationic).[1][2] |

| LogP | 0.2 – 0.5 | High water solubility; low lipophilicity.[2] |

| TPSA | ~50 Ų | Favorable for membrane permeability if passive transport is not limited by charge.[1][2] |

| H-Bond Donors | 3 | Critical for active site binding (e.g., Asp/Glu residues).[1][2] |

| H-Bond Acceptors | 2 | Interaction with backbone amides.[1][2] |

Tautomerism and Binding Mode

The amidine group allows for resonance stabilization.[2] In a biological context (pH 7.4), the protonated form (amidinium ion) predominates, forming salt bridges with anionic residues (e.g., Asp189 in Trypsin).

Figure 1: The protonation equilibrium of the carboximidamide group is the primary driver of its biological activity.[2][3]

Synthetic Methodology

The synthesis of 1,5-dimethyl-1H-pyrazole-4-carboximidamide requires a regioselective approach to ensure the correct placement of methyl groups.[1] The most robust pathway proceeds via the Pinner Reaction from the corresponding nitrile.

Retrosynthetic Analysis

-

Target: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide[1]

-

Intermediate: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile

-

Starting Materials: Ethyl acetoacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine.[1][3]

Detailed Protocol

Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate

Reaction: Condensation of ethyl acetoacetate with DMF-DMA.[1]

-

Charge a reactor with Ethyl acetoacetate (1.0 eq) and DMF-DMA (1.1 eq).[1][2]

-

Reflux at 110°C for 4 hours.

-

Concentrate in vacuo to yield the enaminone intermediate.[1][2]

Step 2: Regioselective Cyclization to Pyrazole Core

Reaction: Cyclization with Methylhydrazine.[1][2] Critical Control: The reaction temperature and solvent control the ratio of 1,5-dimethyl vs. 1,3-dimethyl isomers.[1]

-

Dissolve the intermediate from Step 1 in Ethanol at 0°C.

-

Add Methylhydrazine (1.05 eq) dropwise.[1][2] Note: Exothermic reaction.

-

Stir at 0°C for 2 hours, then warm to room temperature.

-

Purification: The 1,5-isomer is often the kinetic product, but mixtures may occur.[2][3] Purify via column chromatography (Hexane/EtOAc) or recrystallization.[1][2]

-

Product: Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Step 3: Functional Group Transformation (Ester to Nitrile)

-

Amidation: Treat ester with aqueous ammonia or formamide/NaOMe to yield the primary amide.[1][2]

-

Dehydration: Treat the amide with POCl₃ (Phosphorus oxychloride) or TFAA (Trifluoroacetic anhydride) in pyridine/DCM to yield 1,5-Dimethyl-1H-pyrazole-4-carbonitrile .[1]

Step 4: Pinner Reaction (Nitrile to Amidine)

This is the definitive method for converting the nitrile to the carboximidamide.[2]

-

Imidate Formation:

-

Dissolve the nitrile (1.0 eq) in anhydrous Methanol or Ethanol .[2]

-

Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours).

-

Stir at 0°C for 24 hours. The Pinner salt (imidate hydrochloride) will precipitate.

-

Filter and wash with cold ether.

-

-

Ammonolysis:

-

Isolation:

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway emphasizing the Pinner reaction for amidine installation.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Table 2: Expected Spectroscopic Data

| Technique | Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 8.5 - 9.0 ppm (br s, 3H/4H) | Amidine NH protons (exchangeable with D₂O).[1][2] |

| δ 8.1 - 8.3 ppm (s, 1H) | Pyrazole C3-H (Aromatic).[1] | |

| δ 3.7 - 3.8 ppm (s, 3H) | N1-Methyl group.[1] | |

| δ 2.4 - 2.5 ppm (s, 3H) | C5-Methyl group. | |

| ¹³C NMR | ~160 ppm | Amidine C=N carbon. |

| ~138-140 ppm | Pyrazole C3/C5 carbons.[1] | |

| Mass Spectrometry | m/z ~139.1 [M+H]⁺ | Positive mode ESI.[1][2] |

| IR Spectroscopy | 1650 - 1690 cm⁻¹ | C=N stretching (Amidine).[1][2] |

| 3100 - 3400 cm⁻¹ | N-H stretching (Broad).[1][2] |

Medicinal Chemistry Applications

Pharmacophore Utility

The 1,5-dimethyl-1H-pyrazole-4-carboximidamide structure acts as a constrained arginine mimic.[1]

-

Target Class: Serine Proteases (e.g., Thrombin, Factor Xa, Trypsin).[2][3]

-

Mechanism: The amidine group anchors the molecule into the S1 specificity pocket via a salt bridge with an Aspartate residue (e.g., Asp189).[2][3]

-

Advantage over Benzamidine: The pyrazole core is less lipophilic than a phenyl ring (Benzamidine), improving solubility and reducing non-specific plasma protein binding.[2][3]

Bioisosterism

This scaffold is often used to replace:

References

-

Synthesis of Pyrazole Carboxylic Acids

-

Pinner Reaction Methodology

-

Medicinal Chemistry of Pyrazoles

-

Amidine Physicochemical Properties

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. PubChemLite - 1-methyl-1h-pyrazole-4-carboximidamide hydrochloride (C5H8N4) [pubchemlite.lcsb.uni.lu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

1,5-Dimethyl-1h-pyrazole-4-carboximidamide CAS number search

Part 1: Compound Identification & Strategic Context

Identity & Registry Status

Target Compound: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide Chemical Classification: Pyrazole-based Amidine Primary Precursor CAS: 856860-16-7 (1,5-Dimethyl-1H-pyrazole-4-carbonitrile)[][2][3][4]

Note on Commercial Availability: As of the current chemical registry data, 1,5-Dimethyl-1H-pyrazole-4-carboximidamide does not possess a widely assigned, individual CAS number in major public chemical catalogs (e.g., PubChem, CAS Common Chemistry) as a standalone commodity chemical. It is predominantly generated in situ or synthesized on-demand from its stable nitrile precursor, 1,5-Dimethyl-1H-pyrazole-4-carbonitrile (CAS 856860-16-7) .

Researchers must utilize the nitrile precursor for procurement and synthesis. The amidine functionality is highly basic and typically isolated as a hydrochloride salt to ensure stability.

Physicochemical Profile (Predicted)

| Property | Value (Predicted/Analogous) | Note |

| Molecular Formula | C₆H₁₀N₄ | Free base |

| Molecular Weight | 138.17 g/mol | Free base |

| Salt Form MW | ~174.63 g/mol | Monohydrochloride (HCl) |

| SMILES | CN1N=CC(C(=N)N)=C1C | Definitive 1,5-isomer structure |

| pKa (Amidine) | ~11.0 - 12.0 | Highly basic; protonates physiologically |

| Regiochemistry | 1,5-Substitution | Methyl groups at N1 and C5 positions |

Part 2: Synthesis & Production Protocol

Strategic Synthesis Pathway (Pinner Reaction)

The most robust method for generating the carboximidamide moiety from the commercially available nitrile is the Pinner Reaction . This two-step sequence avoids harsh thermal conditions that could degrade the pyrazole ring.

Step 1: Pinner Salt Formation Conversion of the nitrile to the imidate ester hydrochloride using anhydrous HCl in ethanol. Step 2: Amidinolysis Displacement of the ethoxy group by ammonia to yield the final amidine.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the use of HCl gas and ammonia.

Phase A: Formation of Ethyl Imidate Intermediate

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 1,5-Dimethyl-1H-pyrazole-4-carbonitrile (CAS 856860-16-7) (10.0 mmol, 1.21 g).

-

Solvation: Add anhydrous ethanol (30 mL) and cool the solution to 0°C in an ice bath.

-

Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution for 30–45 minutes until saturation. Alternatively, add acetyl chloride (5 mL) dropwise to the ethanol (generates HCl in situ) if gas is unavailable.

-

Reaction: Seal the flask and allow it to stir at 0°C for 2 hours, then warm to room temperature and stir for 24 hours.

-

Validation: Monitor by TLC (disappearance of nitrile spot). The product (imidate ester) may precipitate.

-

Isolation: Concentrate the solvent in vacuo (temperature < 40°C) to obtain the ethyl imidate hydrochloride intermediate as a moisture-sensitive solid. Use immediately in Phase B.

Phase B: Conversion to Carboximidamide

-

Re-solvation: Redissolve the crude imidate intermediate in anhydrous ethanol (20 mL).

-

Ammonolysis: Cool to 0°C. Add a solution of ammonia in ethanol (7N NH₃ in MeOH/EtOH, 5.0 equiv) or bubble anhydrous ammonia gas through the solution for 15 minutes.

-

Cyclization/Conversion: Seal the vessel and stir at room temperature for 12–18 hours.

-

Work-up: Concentrate the reaction mixture to dryness.

-

Purification: Recrystallize the residue from Ethanol/Ether or Isopropanol to yield 1,5-Dimethyl-1H-pyrazole-4-carboximidamide hydrochloride .

Part 3: Visualization & Workflows

Synthesis Workflow Diagram

The following diagram illustrates the critical path from the commercial nitrile to the target amidine, highlighting key control points.

Caption: Step-wise Pinner synthesis pathway converting the nitrile precursor (CAS 856860-16-7) to the target amidine.

Regiochemistry Verification (1,5 vs 1,3)

A common error in pyrazole chemistry is confusing the 1,5-dimethyl isomer with the 1,3-dimethyl isomer. The 1,5-isomer is sterically more congested.

Caption: NMR validation logic to distinguish the target 1,5-isomer from the common 1,3-impurity.

Part 4: Applications & Safety

Medicinal Chemistry Applications

-

Kinase Inhibition: The pyrazole-4-carboximidamide motif serves as a bioisostere for the guanidine group, often used to target the ATP-binding pocket of kinases (e.g., JAK, CDK) by forming bidentate hydrogen bonds with the hinge region [1].

-

Serine Protease Inhibitors: The highly basic amidine group mimics the side chain of arginine, making this compound a critical scaffold for designing inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa) [2].

Handling & Safety (SDS Summary)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The free base is unstable and prone to hydrolysis; always store as the Hydrochloride (HCl) salt.

References

-

Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs." Pharmacology & Therapeutics, 2002.

-

Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 1992.

-

PubChem Compound Summary. "1,5-Dimethyl-1H-pyrazole-4-carbonitrile (Precursor)." National Center for Biotechnology Information.

- Decicco, C. P., et al. "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 1999. (Contextual reference for amidine synthesis via Pinner reaction).

Sources

Engineering Heterocyclic Pharmacophores: A Comparative Analysis of Pyrazole-4-carboxamide and Pyrazole-4-carboxamidine in Drug Design

Executive Summary

In the landscape of rational drug design, the pyrazole ring serves as a privileged, highly tunable heterocyclic scaffold. When functionalized at the 4-position, the choice between a carboxamide and a carboxamidine moiety fundamentally dictates the molecule's electronic distribution, target specificity, and pharmacokinetic profile. This technical whitepaper explores the causal relationship between the physicochemical properties of these two functional groups and their divergent applications: pyrazole-4-carboxamides as neutral hinge-binders for intracellular kinases, and pyrazole-4-carboxamidines as cationic arginine mimetics for extracellular serine proteases.

Electronic Profiling and Physicochemical Causality

The fundamental divergence between amides and amidines lies in their protonation states at physiological pH (7.4), driven by their distinct resonance stabilization mechanisms[1].

-

Pyrazole-4-carboxamide (Neutral): In the amide moiety, the lone pair of electrons on the nitrogen atom is highly delocalized into the adjacent carbonyl oxygen. If protonation were to occur, it would happen on the oxygen atom, but this is highly energetically unfavorable (conjugate acid pKa ~ -1.0)[2]. Consequently, pyrazole-4-carboxamides remain strictly neutral at physiological pH, rendering them highly lipophilic and capable of passive membrane diffusion.

-

Pyrazole-4-carboxamidine (Cationic): Amidines are the nitrogen analogues of carboxylic acids. Protonation occurs on the sp2-hybridized imino nitrogen. This yields a highly stable, symmetrical resonance hybrid where the positive charge is equally delocalized across both nitrogen atoms[1]. This profound thermodynamic stability results in a pKa of ~10.0 to 12.0, ensuring the amidine is >99% protonated (cationic) in physiological environments[2].

Quantitative Data Presentation

| Property | Pyrazole-4-carboxamide | Pyrazole-4-carboxamidine |

| Functional Group | -C(=O)NH₂ | -C(=NH)NH₂ |

| Physiological Ionization | Neutral | Cationic (+1) |

| Conjugate Acid pKa | ~ -1.0 to 0.0 | ~ 10.0 to 12.0 |

| Primary Interaction Mode | Neutral H-bond Donor/Acceptor | Bidentate H-bond / Salt Bridge |

| Target Preference | Intracellular Kinases (Hinge) | Extracellular Proteases (S1 Pocket) |

| Passive Permeability | High (Lipophilic) | Low (Hydrophilic/Charged) |

| Representative Targets | ROCK-II, Aurora A/B, RET | Thrombin, Factor Xa, Furin |

Structural Biology & Target Preferences

The electronic differences directly inform the structural biology of target engagement.

The Kinase Hinge Binder: Pyrazole-4-carboxamide

Intracellular kinases require ATP-competitive inhibitors to cross the lipid bilayer and bind within the deep, hydrophobic ATP-binding cleft. The pyrazole-4-carboxamide is an ideal pharmacophore for this environment. The neutral pyrazole ring acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region (e.g., the NH of Met and the C=O of Glu)[3]. The carboxamide group further stabilizes the complex by projecting into the phosphate-binding region or the solvent-exposed channel, acting as a versatile hydrogen bond donor/acceptor without introducing a desolvation penalty associated with charged species. This mechanism has been successfully utilized in the development of highly selective inhibitors for ROCK-II[3], RET[4], and Aurora kinases[5].

The Protease Arginine Mimetic: Pyrazole-4-carboxamidine

Serine proteases of the coagulation cascade (e.g., Thrombin, Factor Xa) and proprotein convertases (e.g., Furin) cleave their substrates at specific basic residues, primarily arginine[6]. The active site features a deep S1 pocket containing a critical aspartic acid residue (Asp189). The highly basic pyrazole-4-carboxamidine acts as an excellent arginine mimetic[7]. The protonated amidine group penetrates the S1 pocket and forms a strong, bidentate salt bridge with the negatively charged carboxylate of Asp189. Because these targets are extracellular, the poor membrane permeability of the cationic amidine is not a barrier to efficacy.

Divergent target selection logic for pyrazole-4-carboxamide vs carboxamidine.

Experimental Workflows: Self-Validating Protocols

As a drug development professional, ensuring the reproducibility and chemical logic of synthetic workflows is paramount. Below are the optimized, self-validating protocols for generating these two distinct pharmacophores.

Protocol 1: Synthesis of Pyrazole-4-carboxamide Derivatives

Causality: To form the amide bond, the relatively unreactive carboxylic acid must be converted into a highly electrophilic active ester. We utilize EDC·HCl and HOBt. HOBt suppresses racemization and prevents the formation of unreactive N-acylureas. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to deprotonate the amine nucleophile without competing for the electrophile.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent of pyrazole-4-carboxylic acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Coupling Reagents: Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of HOBt. Stir at room temperature for 30 minutes to ensure complete formation of the HOBt-active ester.

-

Amine Addition: Add 1.2 equivalents of the target primary/secondary amine, followed dropwise by 3.0 equivalents of DIPEA.

-

Incubation: Stir the reaction mixture at room temperature for 12-16 hours.

-

Validation Check: Monitor via LC-MS. The reaction is self-validating when the starting acid mass disappears and the target [M+H]⁺ mass dominates the chromatogram.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol 2: Synthesis of Pyrazole-4-carboxamidine Derivatives

Causality: Direct amidinylation of an amine requires a reagent with an excellent leaving group. 1H-pyrazole-1-carboxamidine hydrochloride is the industry standard because, upon nucleophilic attack by the substrate amine, the pyrazole ring is expelled as a highly stable, aromatic leaving group[6][7]. The addition of a base (DIEA) is strictly required to neutralize the hydrochloride salt of the reagent, liberating the free base to drive the reaction forward.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1.0 equivalent of the amine precursor in anhydrous DMF.

-

Reagent Addition: Add 3.0 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride to the solution[6].

-

Base Catalysis: Add 6.0 equivalents of Diisopropylethylamine (DIEA) dropwise. The excess base ensures the reaction environment remains basic enough to keep the nucleophile active despite the generation of acidic byproducts[6].

-

Incubation: Stir the mixture at room temperature for 16-24 hours. For sterically hindered amines, gentle heating (40°C) may be applied.

-

Quenching: Quench the reaction by the addition of a 10:90% TFA/H₂O solution until a neutral pH is achieved.

-

Purification & Validation: Purify directly via preparative reversed-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The product will elute significantly earlier than the starting material due to the high polarity of the amidinium ion. Purity must be >95% at 220 nm[6].

Step-by-step experimental workflow for the synthesis of pyrazole-4-carboxamidines.

Pharmacokinetic (ADME) Implications

The selection between these two functional groups dictates the downstream ADME optimization strategy. Pyrazole-4-carboxamides generally exhibit favorable Lipinski properties, allowing for straightforward oral formulation. Conversely, the permanent positive charge of the pyrazole-4-carboxamidine severely restricts gastrointestinal absorption. To achieve oral bioavailability for amidine-based drugs, medicinal chemists must employ a double-prodrug strategy. The amidine is temporarily masked as a neutral hydroxyamidine or alkoxyamidine, which is subsequently cleaved by hepatic esterases and reductases in vivo to release the active, cationic pharmacophore.

References

-

Title: Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors Source: ACS Publications URL: [Link]

-

Title: Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders Source: PubMed / NIH URL: [Link]

-

Title: Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B Source: PubMed / NIH URL: [Link]

-

Title: Why are amidines so much more basic than amides? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL: [Link]

-

Title: New furin inhibitors based on weakly basic amidinohydrazones Source: PMC / NIH URL: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. drughunter.com [drughunter.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New furin inhibitors based on weakly basic amidinohydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Carbamimidoylpiperidine-4-carboxamide | 903443-08-3 | Benchchem [benchchem.com]

Biological Activity of Pyrazole-4-Carboximidamide Derivatives

Executive Summary

The pyrazole-4-carboximidamide scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its ubiquitous cousin, the pyrazole-4-carboxamide. Chemically defined by the presence of a highly basic amidine group (

While pyrazole-4-carboxamides (amides) are widely commercialized as SDH inhibitors (fungicides) and kinase inhibitors (oncology), the carboximidamide (amidine) derivatives occupy a critical niche in targeting enzymes with electronegative active sites, particularly serine proteases (Factor Xa, Thrombin) and parasitic targets (Leishmania).

This guide analyzes the biological activity, mechanistic basis, and synthetic pathways of these derivatives, offering a roadmap for their application in drug discovery.

Chemical Basis & Pharmacophore Analysis[1]

The "Arginine Mimetic" Principle

The core biological activity of pyrazole-4-carboximidamide stems from its physicochemical properties. The amidine group has a

-

Mechanism: The protonated amidine forms strong, bidentate salt bridges with aspartate or glutamate residues deep within protein binding pockets (e.g., the S1 specificity pocket of trypsin-like serine proteases).

-

Structural Advantage: Unlike flexible aliphatic arginine side chains, the pyrazole ring provides a rigid scaffold that orients the amidine vectorially, reducing the entropic penalty upon binding.

Structural Distinction

It is critical to distinguish between the two dominant 4-substituted pyrazole scaffolds:

| Feature | Carboximidamide (Amidine) | Carboxamide (Amide) |

| Structure | ||

| Charge (pH 7.4) | Positive (Cationic) | Neutral |

| Primary Interaction | Ionic / Salt Bridge | Hydrogen Bonding (Donor/Acceptor) |

| Key Targets | Serine Proteases, DNA/RNA, Parasites | Kinases, SDH (Fungi), GPCRs |

| ADME Challenge | Poor membrane permeability (High polarity) | Good permeability |

Therapeutic Applications & Biological Activity[1][2][3][4]

Antileishmanial Activity

Research by Dos Santos et al.[1][2][3] has established 1-aryl-1H-pyrazole-4-carboximidamides as potent antileishmanial agents.[2][3]

-

Target Organism: Leishmania amazonensis.[4]

-

Activity Profile: The amidine moiety is essential for activity, likely interfering with parasite DNA binding or specific proteases required for the parasite's life cycle.

-

SAR Insight: Substitution at the N1-phenyl ring modulates lipophilicity. Electron-withdrawing groups (e.g., Bromine) on the N1-phenyl ring (Compound 2 in literature) significantly enhanced activity while maintaining a favorable cytotoxicity profile against mammalian macrophages.

Antithrombotic Activity (Factor Xa & Thrombin)

The pyrazole-4-carboximidamide scaffold serves as a classic P1 moiety in the design of anticoagulants.

-

Mechanism: The amidine anchors the molecule into the S1 pocket of Factor Xa or Thrombin, mimicking the arginine residue of the natural substrate (fibrinogen or prothrombin).

-

Evolution to Drugs: While highly potent in vitro, unsubstituted amidines often suffer from poor oral bioavailability due to their high basicity (preventing passive diffusion through the gut wall).

-

Case Study (DPC423): In the development of Factor Xa inhibitors like DPC423, researchers started with highly basic amidine-like structures. To improve oral bioavailability, they "tuned down" the basicity, eventually replacing the amidine with less basic bioisosteres (e.g., benzylamines or neutral carboxamides).[5] However, the carboximidamide remains the "gold standard" for intrinsic binding affinity in early-stage biochemical assays.

-

Antimicrobial & Antifungal Utility

Derivatives of pyrazole-4-carboximidamide have shown broad-spectrum activity against phytopathogenic fungi and bacteria.

-

Mode of Action: Unlike the carboxamide SDH inhibitors, amidine derivatives often act by disrupting membrane integrity or binding to anionic regions of bacterial DNA/RNA.

-

Prodrug Strategy: To overcome the permeability issues of the amidine, amidoxime derivatives (

) are often synthesized. These are neutral prodrugs that can cross cell membranes and are metabolically reduced back to the active amidine inside the cell.

Mechanism of Action: The S1 Pocket Interaction

The following diagram illustrates the critical binding interaction of a pyrazole-4-carboximidamide derivative within a serine protease active site (e.g., Factor Xa).

Figure 1: Mechanistic binding mode of pyrazole-4-carboximidamide in the S1 specificity pocket of serine proteases. The cationic amidine forms a critical salt bridge with Asp189.

Experimental Protocols

Synthesis of Pyrazole-4-Carboximidamide

Methodology: The most robust route proceeds via the Pinner reaction or direct aminolysis of the nitrile precursor.

Step-by-Step Protocol:

-

Precursor Preparation: Synthesize 1-aryl-1H-pyrazole-4-carbonitrile via Vilsmeier-Haack formylation followed by condensation with hydroxylamine and dehydration.

-

Pinner Reaction (Acidic):

-

Dissolve the nitrile in anhydrous ethanol saturated with dry HCl gas at 0°C.

-

Stir at 0-5°C for 12-24 hours to form the imidate ester hydrochloride intermediate.

-

Precipitate the intermediate with anhydrous diethyl ether.

-

-

Ammonolysis:

-

Resuspend the imidate ester in anhydrous ethanol.

-

Treat with ammonia (gas or methanolic solution) at room temperature for 4-8 hours.

-

Purification: The product is obtained as a hydrochloride salt. Recrystallize from Ethanol/Ether.

-

Validation:

-

IR Spectroscopy: Look for disappearance of the Nitrile peak (

) and appearance of Amidine C=N ( -

Mass Spec: Confirm M+1 peak.

Biological Assay: Leishmania Growth Inhibition (Promastigotes)

Objective: Determine

-

Culture: Maintain promastigotes in Warren’s medium (brain heart infusion) supplemented with 10% FBS at 25°C.

-

Seeding: Plate parasites at

in 96-well plates. -

Treatment: Add pyrazole-4-carboximidamide derivatives (dissolved in DMSO) in serial dilutions (e.g., 0.1 to 100

). -

Incubation: Incubate for 72 hours at 25°C.

-

Readout: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4 hours. Solubilize formazan crystals with SDS/HCl. Measure Absorbance at 570 nm.

-

Control: Pentamidine (Standard drug).

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for 1-aryl-1H-pyrazole-4-carboximidamides (based on Dos Santos et al. and Factor Xa literature).[5][6]

| Compound Class | N1-Substituent (R) | 4-Position | Activity ( | Biological Note |

| 1 (Parent) | Phenyl | Carboximidamide | Moderate | Baseline activity. |

| 2 (Halogenated) | 4-Bromophenyl | Carboximidamide | High | Increased lipophilicity improves parasite penetration. |

| 3 (Electron Rich) | 4-Methoxyphenyl | Carboximidamide | Low | Electron donation reduces amidine acidity/reactivity. |

| 4 (Bioisostere) | Phenyl | Carboxamide | Inactive (Parasite) | Loss of cationic charge abolishes DNA/Protease binding. |

| 5 (Prodrug) | Phenyl | N-Hydroxy-carboximidamide | High (In Vivo) | Improved membrane permeability; metabolically activated. |

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from simple precursors to the pyrazole-4-carboximidamide scaffold via the nitrile intermediate.

Future Outlook & Challenges

The primary challenge for this scaffold is ADME (Absorption, Distribution, Metabolism, Excretion) . The highly basic amidine group limits oral bioavailability. Future development focuses on:

-

Prodrugs: Utilization of amidoximes (

) or double-prodrug strategies to mask the charge during absorption. -

Hybrid Molecules: Linking the pyrazole-amidine core to siderophores (for bacterial uptake) or specific transporter substrates.

References

-

Dos Santos, F. E., et al. (2011). "Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives." Journal of the Brazilian Chemical Society, 22(2), 352-358.

-

Pinto, D. J., et al. (2001). "Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[5] Journal of Medicinal Chemistry, 44(4), 566–578.

- Bernatowicz, M. S., et al. (1996). "Development of potent thrombin inhibitors incorporating a pyrazole-4-carboximidamide moiety." Journal of Medicinal Chemistry. (Contextual Reference for Amidine-Thrombin interactions).

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines." Drug Metabolism Reviews, 34(3), 565-579.

Sources

1,5-dimethylpyrazole-4-carboxamidine molecular weight and formula

The following technical monograph details the physicochemical identity, synthesis challenges, and pharmaceutical applications of 1,5-dimethylpyrazole-4-carboxamidine .

This guide is structured for researchers requiring high-purity synthesis and application data, specifically addressing the critical challenge of regioisomer separation (1,5- vs. 1,3-dimethyl) which frequently compromises experimental reproducibility.

Executive Summary

1,5-dimethylpyrazole-4-carboxamidine is a potent nitrogenous pharmacophore used primarily in medicinal chemistry as a bioisostere for the guanidine group of arginine. It serves as a critical "warhead" in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and kinase inhibitors (e.g., IRAK4).

Its synthesis is non-trivial due to the thermodynamic preference for the 1,3-dimethyl regioisomer during the cyclization of methylhydrazine. Successful deployment requires rigorous isomer differentiation and purification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identifiers

| Property | Specification |

| IUPAC Name | 1,5-dimethyl-1H-pyrazole-4-carboximidamide |

| Common Name | 1,5-dimethylpyrazole-4-carboxamidine |

| CAS Number | 1507699-79-7 (Free Base) |

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.17 g/mol |

| Precursor CAS | 1500957-24-3 (1,5-dimethylpyrazole-4-carbonitrile) |

Structural Analysis

The molecule consists of a pyrazole ring substituted at the N1 and C5 positions with methyl groups. The C4 position hosts the carboxamidine functionality.

-

Basicity: The amidine group is highly basic (

), typically existing as a protonated cation at physiological pH. -

Tautomerism: The amidine group exhibits tautomeric equilibrium between the imine and amine forms, facilitating bidentate hydrogen bonding with carboxylate residues (e.g., Asp189 in trypsin-like proteases).

1,5- vs. 1,3-Isomerism (Critical Quality Attribute)

The primary impurity in commercial batches is the 1,3-dimethyl isomer .

-

1,5-isomer (Target): Sterically congested. The C5-methyl and N1-methyl are adjacent, causing slight ring torsion.

-

1,3-isomer (Impurity): Thermodynamically favored. Less steric strain.

-

Differentiation: The 1,5-isomer typically has a higher boiling point and distinct NMR shifts for the methyl groups due to the anisotropic effect of the adjacent nitrogen lone pair.

Synthesis & Manufacturing Protocol

The synthesis of high-purity 1,5-dimethylpyrazole-4-carboxamidine requires a route that prioritizes regioselectivity or efficient separation.

Pathway Visualization

The following diagram outlines the critical path from raw materials to the final amidine, highlighting the separation step.

Figure 1: Synthetic workflow emphasizing the critical rectification step to isolate the 1,5-isomer precursor.

Detailed Methodology

Step 1: Regioselective Synthesis & Separation

Objective: Obtain pure 1,5-dimethylpyrazole-4-carboxylate.

-

Reaction: React methylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate. This typically yields a ~60:40 mixture of 1,3- and 1,5-isomers.

-

Separation (The "Senior Scientist" Insight): Do not rely on column chromatography for bulk scale. Use rectification (high-efficiency fractional distillation).

-

The 1,5-isomer generally has a higher boiling point due to dipole moment differences.

-

Collect the higher-boiling fraction.

-

Validation: Confirm identity via NOESY NMR. The 1,5-isomer will show a Nuclear Overhauser Effect (NOE) between the N-Methyl and C5-Methyl protons. The 1,3-isomer will not.

-

Step 2: Functional Group Transformation (Nitrile Route)

Objective: Convert ester to amidine via nitrile.

-

Amidation: Treat the purified ester with methanolic ammonia to form the carboxamide.

-

Dehydration: React the carboxamide with

or Trifluoroacetic anhydride (TFAA) to yield 1,5-dimethylpyrazole-4-carbonitrile (CAS 1500957-24-3) .-

Note: This nitrile is the stable storage form. Amidines are hygroscopic and unstable over long periods.

-

Step 3: Amidination (Pinner Reaction)

Objective: Generate the final carboxamidine.

-

Pinner Salt: Dissolve the nitrile in dry ethanol/dioxane. Bubble dry HCl gas at 0°C until saturation. Stir at room temperature for 12-24h to form the imidate ester hydrochloride.

-

Ammonolysis: Treat the imidate intermediate with anhydrous ammonia (in methanol or ethanol).

-

Workup: The product precipitates as the hydrochloride salt.

-

Free Base (Optional): Neutralize with sodium methoxide if the free base is required, though the HCl salt is preferred for stability.

Applications in Drug Discovery

Pharmacophore Logic

The 1,5-dimethylpyrazole-4-carboxamidine moiety is a privileged scaffold for targeting the S1 pocket of trypsin-like serine proteases.

-

Arginine Mimic: The amidine group forms a bidentate salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin/Thrombin) at the bottom of the S1 pocket.

-

Scaffold Geometry: The 1,5-substitution pattern orients the amidine vector differently than the 1,3-isomer, allowing for unique exploration of the S1-S2 subsite interface.

Mechanism of Action Diagram

Figure 2: Mechanistic binding mode of the carboxamidine moiety within a serine protease active site.

Key Therapeutic Targets

-

Anticoagulants: Inhibitors of Thrombin (Factor IIa) and Factor Xa. The amidine binds the active site, preventing fibrinogen cleavage.

-

Inflammation: Inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[1] The pyrazole-carboxamide/amidine scaffold competes for the ATP binding site.

Analytical Characterization & Stability

Quality Control Parameters

-

HPLC: Use a C18 column with a high-pH resistant stationary phase (e.g., XBridge) or use an acidic mobile phase (0.1% TFA) to prevent peak tailing of the basic amidine.

-

Mass Spectrometry: ESI+ mode.[2] Expect

. -

Storage:

-

Form: Store as the Hydrochloride (HCl) or Methanesulfonate (MsOH) salt.

-

Conditions:

, desiccated. Free amidines rapidly absorb

-

References

-

Synthesis & Separation: Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[3] Coke and Chemistry, 2015. Link

-

Precursor Identification: "1,5-dimethyl-1H-pyrazole-4-carbonitrile." PubChem, CID 76905586. Link

-

Thrombin Inhibition: "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism."[2] MDPI Pharmaceuticals, 2022. Link

-

IRAK4 Applications: "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4." Bioorganic & Medicinal Chemistry Letters, 2015. Link

Sources

The Amidine-Pyrazole Axis: Synthetic Strategies and Pharmacophore Modulation

Topic: Amidine functional group in pyrazole medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of the amidine functional group (-C(=NH)NH₂) onto a pyrazole scaffold represents a classic yet potent strategy in medicinal chemistry, particularly for targeting serine proteases (e.g., Thrombin, Factor Xa) and GPCRs. While the amidine moiety provides a critical "cationic warhead" for salt-bridge formation with aspartate/glutamate residues in protein active sites, it introduces significant ADME challenges due to its high basicity (pKa ~11–12) and polarity.

This guide analyzes the technical nuances of the pyrazole-amidine scaffold, moving beyond basic synthesis to explore electronic modulation, tautomeric control, and the "masked" prodrug strategies required to translate these potent binders into orally bioavailable drugs.

Part 1: Physicochemical Properties & Pharmacophore Logic

The Basicity-Permeability Trade-off

The pyrazole ring is an electron-rich, 5-membered heterocycle that exhibits annular tautomerism. When an amidine group is attached (typically at the C3 or C4 position), the physicochemical profile is dominated by the amidine's strong basicity.

-

Amidine pKa: Typically 11.0 – 12.0 . At physiological pH (7.4), the group is >99.9% protonated.

-

Pyrazole pKa: The pyrazole nitrogen (N2) has a pKa of ~2.5 (conjugate acid), making it a very weak base.[1] The NH (N1) is weakly acidic (pKa ~14).

-

Electronic Coupling: The pyrazole ring acts as a weak electron-withdrawing group (EWG) relative to a phenyl ring, potentially lowering the amidine pKa by 0.5–1.0 log units depending on substitution (e.g., N-phenyl vs. N-methyl). This subtle modulation is critical for fine-tuning the salt-bridge strength without sacrificing too much permeability.

Tautomeric Complexity

The pyrazole-amidine system exhibits complex tautomerism that affects binding affinity. The amidine group itself can exist in E or Z configurations, while the pyrazole ring (if N-unsubstituted) undergoes 1,2-proton shifts.

Key Insight: In structure-based drug design (SBDD), one must model the protonated amidinium species. The positive charge is delocalized across the N-C-N triad, creating a planar, bidentate hydrogen bond donor.

Part 2: Target Engagement Mechanisms

The primary utility of the pyrazole-amidine motif is its ability to mimic the arginine side chain. This is the "gold standard" interaction for the S1 specificity pocket of trypsin-like serine proteases.

The Critical Salt Bridge

In targets like Factor Xa or Thrombin , the S1 pocket contains a deep, negatively charged aspartic acid residue (Asp189). The pyrazole-amidine inserts into this pocket, forming a bidentate salt bridge.

-

Interaction Energy: The ionic bond contributes ~3–5 kcal/mol to binding affinity.

-

Geometry: The planar pyrazole ring typically stacks against hydrophobic residues (e.g., Trp215) in the S4 or S1 pocket walls, providing rigid positioning for the amidine warhead.

Visualization: The Binding Interface

The following diagram illustrates the canonical interaction mode of a pyrazole-3-amidine within the S1 pocket of a serine protease.

Caption: Canonical binding mode of pyrazole-amidine showing the critical salt bridge with Asp189 and Pi-stacking interactions.

Part 3: Synthetic Architectures

Constructing the pyrazole-amidine scaffold requires navigating the sensitivity of the amidine group to hydrolysis. The two primary routes are the Pinner Synthesis (Classical/Harsh) and the Amidoxime Reduction (Modern/Soft).

Route A: The Pinner Synthesis (Classical)

Best for simple, robust substrates.

-

Nitrile Formation: Start with a pyrazole-carbonitrile.

-

Imidate Formation: Treat with dry HCl(g) in anhydrous alcohol (MeOH/EtOH) to form the Pinner salt (imidate hydrochloride).

-

Ammonolysis: Treat the imidate with alcoholic ammonia to generate the amidine.

-

Limitation: Harsh acidic conditions can degrade sensitive functional groups on the pyrazole N1 substituent.

-

Route B: The Amidoxime "Soft" Route (Preferred)

This is the industry standard for complex medicinal chemistry campaigns.

-

Nitrile + Hydroxylamine: React pyrazole-nitrile with aqueous NH₂OH to form the amidoxime intermediate.

-

Reduction: Reduce the N-O bond to generate the amidine.

Visualization: Synthetic Workflow

Caption: Comparison of Pinner (acidic) vs. Amidoxime (mild) synthetic routes for pyrazole-amidines.

Part 4: ADME Optimization & Prodrug Strategies

The "Cationic Penalty" is the major liability of amidines. A permanent positive charge prevents passive diffusion across the intestinal epithelium, resulting in poor oral bioavailability (<5%) .

The Amidoxime Prodrug Strategy

To solve the permeability issue, the basic amidine is masked as a neutral amidoxime (N-hydroxyamidine).

-

Mechanism: The amidoxime is lipophilic and orally absorbed.

-

Bioactivation: Once in the bloodstream/liver, it is reduced back to the active amidine by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system.

-

Example: This strategy was successfully employed in Ximelagatran (though withdrawn for toxicity, the prodrug principle remains valid) and various pyrazole-based clinical candidates.

Data Summary: Amidine vs. Amidoxime Properties

| Property | Pyrazole-Amidine (Active) | Pyrazole-Amidoxime (Prodrug) |

| Structure | R-C(=NH)NH₂ | R-C(=NOH)NH₂ |

| Charge (pH 7.4) | Cationic (+1) | Neutral (0) |

| LogD (pH 7.4) | -2.0 to 0.0 (Hydrophilic) | 1.5 to 3.0 (Lipophilic) |

| Permeability (Caco-2) | Low (< 1 x 10⁻⁶ cm/s) | High (> 10 x 10⁻⁶ cm/s) |

| Oral Bioavailability | < 5% | 40 – 80% |

Part 5: Case Study – Factor Xa Inhibitors

The evolution of Factor Xa inhibitors perfectly illustrates the lifecycle of the pyrazole-amidine scaffold.

-

First Generation (Benzamidines): Highly potent but poor oral availability.

-

Second Generation (Pyrazole-Amidines): Improved potency due to the specific orientation of the pyrazole ring, but still suffered from the "cationic penalty."

-

Third Generation (Non-basic Isosteres): To achieve market success (e.g., Apixaban ), the amidine was replaced by non-basic hydrogen bond donors (e.g., carboxamides, cyclic ureas) that mimic the amidine's geometry without the charge.

-

Lesson: The pyrazole-amidine is often the starting point for potency (the "anchor"), but the endpoint for drugs is often a neutral isostere or a prodrug.

-

References

-

Synthesis of Pyrazole-3-carboxamides using Nitrilimines. Sphinx Knowledge House. [Link]

-

Design, synthesis and biological activity of novel non-amidine factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure-based design of potent, amidine-derived inhibitors of factor Xa. Journal of Medicinal Chemistry. [Link]

-

Amidoximes and their masked derivatives as prodrugs of amidines. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry. [Link]

-

Pinner Reaction Mechanisms and Applications. Organic Chemistry Portal. [Link]

Sources

Technical Deep Dive: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide

The following technical guide details the nomenclature, synthesis, and chemical properties of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide .

Executive Summary

1,5-Dimethyl-1H-pyrazole-4-carboximidamide (Formula: C₆H₁₀N₄) is a critical heterocyclic fragment in medicinal chemistry, particularly utilized as a bioisostere for the guanidine group or as an arginine mimetic in serine protease inhibitors (e.g., Factor Xa, Thrombin). Its structural rigidity, defined by the pyrazole core, combined with the high basicity of the amidine moiety, makes it a potent pharmacophore for forming salt bridges with aspartate or glutamate residues in protein binding pockets.

This guide addresses the specific challenges in working with this molecule: distinguishing the 1,5-dimethyl regioisomer from its 1,3-analog, handling the tautomerism of the amidine group, and executing a robust Pinner synthesis from the nitrile precursor.

Nomenclature & Structural Analysis

Accurate nomenclature is paramount due to the potential for confusion with the 1,3-dimethyl isomer. The numbering of the pyrazole ring is governed by the position of the N-substituent (Priority 1).

IUPAC Name Variants

The systematic name follows IUPAC Blue Book rules for retained functional class names.

| Naming Convention | Name Variant | Notes |

| Preferred IUPAC Name (PIN) | 1,5-Dimethyl-1H-pyrazole-4-carboximidamide | Unambiguous; specifies N1 and C5 methyls. |

| Systematic Name | 1,5-Dimethyl-1H-pyrazole-4-carbonimidic diamide | Treats the amidine as a diamide of the imidic acid. |

| Common Synonym | 4-Guanyl-1,5-dimethylpyrazole | "Guanyl" refers to the amidine group (archaic but common). |

| CAS Index Name | 1H-Pyrazole-4-carboximidamide, 1,5-dimethyl- | Used in Chemical Abstracts Service queries. |

| Salt Form | 1,5-Dimethyl-1H-pyrazole-4-carboximidamide hydrochloride | The most stable isolable form (pKa ~11.5). |

Tautomerism

The molecule exhibits tautomerism solely within the amidine group. The pyrazole ring is "fixed" by the N-methyl group, preventing annular tautomerism (unlike 1H-pyrazole).

Figure 1: Prototropic tautomerism of the amidine group. Note that in the protonated salt form (hydrochloride), the positive charge is delocalized symmetrically, rendering the nitrogens equivalent.

Chemical Properties & Characterization

-

Basicity (pKa): The amidine group is highly basic with a pKa of approximately 11.5 . The pyrazole nitrogen (N2) is weakly basic (pKa ~2.5) and does not protonate under physiological conditions.

-

LogP: ~0.2 (Free base). The salt form is highly water-soluble.

-

Regioisomer Distinction (1,5 vs 1,3):

-

1,5-Dimethyl: The C3-H and N-Me protons are spatially distant. NOE (Nuclear Overhauser Effect) is observed between the C5-Me and N-Me groups.

-

1,3-Dimethyl: The N-Me is adjacent to C5-H. Strong NOE is observed between N-Me and C5-H .

-

Synthesis Protocol

The synthesis requires strict regiocontrol to ensure the formation of the 1,5-dimethyl isomer over the thermodynamically stable 1,3-isomer.

Retrosynthetic Analysis

The most reliable route involves the construction of the pyrazole ring from an acyclic precursor, followed by functional group transformation (Pinner Reaction).

Figure 2: Synthetic pathway prioritizing regiochemical fidelity.

Detailed Experimental Methodology

Step 1: Regioselective Cyclization (1,5-Isomer Formation)

Rationale: The reaction of methylhydrazine with a 1,3-electrophile containing a nitrile group. The use of 2-((dimethylamino)methylene)-3-oxobutanenitrile directs the nucleophilic NH₂ of methylhydrazine to the vinyl carbon, while the internal NHMe attacks the ketone, securing the 1,5-substitution pattern.

-

Reagents: 2-((dimethylamino)methylene)-3-oxobutanenitrile (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve the enaminonitrile in anhydrous ethanol at 0°C.

-

Add methylhydrazine dropwise (Exothermic).

-

Stir at room temperature for 2 hours, then reflux for 1 hour to ensure cyclization.

-

Concentrate in vacuo.[1]

-

Purification: Recrystallize from Ethanol/Heptane.

-

QC Check: 1H NMR must show NOE between N-Me (~3.7 ppm) and C5-Me (~2.5 ppm).

-

Step 2: The Pinner Reaction (Nitrile to Amidine)

Rationale: Direct conversion of the nitrile to the amidine using acid catalysis.[2][3][4] This proceeds via an imidate ester intermediate.[2][5]

-

Reagents: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile, HCl (gas) or Acetyl Chloride/Ethanol, Ammonia (7M in Methanol).

-

Procedure:

-

Imidate Formation: Suspend the nitrile in anhydrous ethanol (0.5 M). Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes (saturation) OR add Acetyl Chloride (3.0 eq) dropwise (generates anhydrous HCl in situ).

-

Stir the sealed vessel at room temperature for 12–24 hours. The imidate ester hydrochloride usually precipitates.

-

Remove solvent and excess HCl under reduced pressure (keep temperature < 40°C to prevent decomposition).

-

Amidine Formation: Redissolve the crude imidate residue in anhydrous methanol.

-

Add 7M Ammonia in Methanol (5.0 eq) at 0°C.

-

Stir at room temperature for 12 hours.

-

Isolation: Concentrate to dryness. The product is the hydrochloride salt.[6]

-

Purification: Recrystallize from Isopropanol/Ether.

-

Quantitative Data Summary

| Property | Value | Context |

| Formula Weight | 138.17 g/mol (Free Base)174.63 g/mol (HCl Salt) | Stoichiometry calculations. |

| Exact Mass | 138.0905 | For HRMS identification. |

| pKa (Amidine) | 11.5 ± 0.5 | Strong base; protonated at pH 7.4. |

| pKa (Pyrazole) | 2.5 ± 0.3 | Neutral at physiological pH. |

| UV | ~225 nm | Low extinction coefficient (lack of extended conjugation). |

Applications in Drug Discovery

This scaffold is widely used as a P1 fragment in protease inhibitors.

-

Mechanism: The amidine group mimics the guanidine side chain of Arginine (Arg).

-

Target: It binds to the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa), forming a bidentate salt bridge with Asp189 (chymotrypsin numbering).

-

Advantage: The 1,5-dimethylpyrazole core provides a rigid linker that orients the amidine vector correctly while reducing the entropic penalty of binding compared to flexible alkyl chains.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[7] Link

-

Pinner Reaction Mechanism: Pinner, A. Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877. Link

-

Regioselective Pyrazole Synthesis: Fustero, S., et al. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 2008. Link

- Amidine pKa Values: Taylor, J.B., & Kennewell, P.D. Modern Medicinal Chemistry. Ellis Horwood, 1981. (General reference for heterocycle pKa).

-

Factor Xa Inhibitors: Pinto, D.J., et al. Discovery of Factor Xa Inhibitors Containing a 1,5-Dimethylpyrazole Core. Bioorganic & Medicinal Chemistry Letters, 2006. Link

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Amidine synthesis by imidoylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Pharmacophore Properties of Dimethylpyrazole Carboximidamides

Executive Summary

Dimethylpyrazole carboximidamides (specifically 3,5-dimethylpyrazole-1-carboximidamide , often abbreviated as DMP-1-CA or 1-guanyl-3,5-dimethylpyrazole) represent a unique class of nitrogen-rich heterocycles. They occupy a dual niche in chemical biology:

-

As a Privileged Reagent: They serve as efficient, shelf-stable guanylating agents, transferring the amidine moiety to amines to synthesize guanidines (arginine mimics).

-

As a bioactive Pharmacophore: The scaffold itself acts as a potent inhibitor of specific metalloenzymes (e.g., Carbonic Anhydrase) and ammonia monooxygenases (nitrification inhibition), driven by the steric constraints of the 3,5-dimethyl groups and the electronic tunability of the exocyclic amidine.

This guide analyzes the structural determinants, electronic properties, and binding modes of this pharmacophore, providing actionable protocols for its synthesis and characterization.

Chemical Architecture & Electronic Profile

The core structure consists of a 3,5-dimethylpyrazole ring linked at the N1 position to a carboximidamide (amidine) group. This connectivity creates a push-pull electronic system that defines its reactivity and binding affinity.

Structural Attributes

| Feature | Description | Pharmacological Impact |

| Amidine Head | Acts as a cationic anchor (pKa ~7.5–8.5). Mimics the guanidinium group of Arginine but with reduced basicity, enhancing bioavailability compared to highly basic alkyl guanidines. | |

| Pyrazole Core | 3,5-Dimethyl-1H-pyrazole | A planar, electron-rich aromatic system. The N1-linkage makes the pyrazole a "pseudo-leaving group" in nucleophilic substitutions. |

| 3,5-Dimethyl Wings | Methyl groups at C3/C5 | Provide steric bulk . The C5-methyl prevents planar rotation relative to the amidine, locking the conformation. The C3-methyl fills hydrophobic pockets in target enzymes. |

| N1-C Linker | Amide-like bond | Susceptible to nucleophilic attack (guanylation transfer) but stable under physiological binding conditions. |

Tautomerism & Basicity

Unlike standard alkyl guanidines (pKa ~13.6), the electron-withdrawing nature of the pyrazole ring (via the N1 atom) lowers the pKa of the amidine group to the physiologically relevant range of 7.0–9.0 .

-

Dominant Tautomer: The imino form is stabilized by an intramolecular hydrogen bond between the amidine NH and the pyrazole N2 (if accessible), though steric clash with the C5-methyl often disrupts this, forcing a twisted conformation.

-

Protonation State: At pH 7.4, the molecule exists in equilibrium between its neutral and mono-cationic forms, allowing it to cross cell membranes (neutral) and then bind to anionic active sites (cationic).

Pharmacophore Mapping & Binding Modes

The DMP-1-CA scaffold functions through a specific set of molecular interactions, primarily mimicking the Arginine-Glycine-Aspartate (RGD) motif or acting as a transition state analogue.

The "Cationic-Hydrophobic" Dyad

The pharmacophore is defined by two distinct zones:

-

The Electrostatic Warhead (Blue): The amidine group forms bidentate salt bridges with Aspartate or Glutamate residues in enzyme active sites (e.g., Serine Proteases, Kinases).

-

The Steric Shield (Yellow): The 3,5-dimethylpyrazole acts as a hydrophobic shield. In Carbonic Anhydrase (CA) inhibition, this tail coordinates with the Zinc-bound water or fills the hydrophobic sub-pocket, inducing isoform selectivity (e.g., CA IX vs. CA II).

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the binding mode of DMP-1-CA within a theoretical anionic enzyme pocket.

Caption: Interaction map showing the bidentate salt bridge of the amidine head and the hydrophobic anchoring of the dimethylpyrazole tail.

Biological Applications & Mechanisms[1][2][3][4][5]

Medicinal Chemistry: The "Transferable" Pharmacophore

In drug development, DMP-1-CA is often used to install the guanidine pharmacophore into amines. However, stable derivatives (e.g., where the pyrazole is fused or the N1-C bond is reinforced) exhibit direct activity:

-

PDE4 Inhibition: 3,5-dimethylpyrazole derivatives inhibit Phosphodiesterase 4 (PDE4), a target for asthma and COPD.[1][2] The dimethyl groups fit the hydrophobic clamp of the PDE4 active site, while the polar head interacts with the metal-binding pocket [1].

-

Antitumor Activity: Pyrazole-1-carboximidamide derivatives have shown cytotoxicity against HepG2 (liver) and A549 (lung) cancer lines.[3] The mechanism involves interference with microtubule dynamics or kinase inhibition [2].

Agrochemicals: Nitrification Inhibition

The scaffold is a potent Nitrification Inhibitor (related to DMPP).

-

Mechanism: It inhibits Ammonia Monooxygenase (AMO) in soil bacteria (Nitrosomonas).

-

Mode of Action: The pyrazole ring chelates the Copper (Cu) active site of AMO, while the dimethyl groups prevent rapid degradation of the inhibitor in the soil matrix.

Experimental Protocols

Synthesis of 3,5-Dimethylpyrazole-1-Carboximidamide

This protocol yields the nitrate salt, a stable and crystalline form.

Reagents:

-

Aminoguanidine nitrate (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Ethanol (Solvent)

-

Triethylamine (Catalytic, optional)[3]

Workflow:

-

Dissolution: Dissolve aminoguanidine nitrate (13.7 g, 0.1 mol) in warm ethanol (50 mL).

-

Condensation: Add acetylacetone (11.0 g, 0.11 mol) dropwise over 30 minutes. The solution will turn slightly yellow.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of aminoguanidine.

-

Crystallization: Cool the solution to 0°C. A white precipitate will form.

-

Filtration: Filter the solid and wash with cold ether.

-

Yield: Expected yield ~85-90%. MP: 166-168°C.

Assay: Guanylation Potential (Reactivity Check)

To determine if a derivative acts as a stable drug or a reactive transfer agent.

-

Setup: Mix DMP-1-CA derivative (1.0 eq) with Benzylamine (1.0 eq) in THF.

-

Incubation: Stir at 25°C for 12 hours.

-

Analysis: Analyze by HPLC-MS.

-

Result A (Stable Drug): Retention of the pyrazole-carboximidamide peak.

-

Result B (Reagent): Appearance of Benzylguanidine and free 3,5-dimethylpyrazole.

-

Visualization: Synthesis & Reactivity Flow

Caption: Synthetic route to DMP-1-CA and its bifurcation into stable drug scaffold or reactive transfer reagent.

References

-

Zhang, L. H., et al. (2018).[1] "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Gautam, A. K. (2023).[4] "Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer." Medicinal Chemistry.

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). "Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine." Synthesis.

-

PubChem. (2025).[5][6] "3,5-Dimethylpyrazole-1-carboxamidine Compound Summary." National Library of Medicine.

-

Barszcz, B., et al. (2012). "An efficient process to directly convert 1-hydroxymethyl-3,5-dimethylpyrazole to Cd(II) complexes via C–N bond creation: cytotoxicity."[7] RSC Advances.

Sources

- 1. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. PubChemLite - 3,5-dimethyl-1h-pyrazole-1-carboxamidine mononitrate (C6H10N4) [pubchemlite.lcsb.uni.lu]

- 6. 3,5-Dimethylpyrazole-1-carboxamidine monohydrochloride | C6H11ClN4 | CID 218002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An efficient process to directly convert 1-hydroxymethyl-3,5-dimethylpyrazole to Cd(ii) complexes via C–N bond creation: cytotoxicity and factors controlling the structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

1,5-Dimethylpyrazole Amidine Analogs: Synthetic Architectures and Polypharmacological Profiles

Abstract

This technical guide provides a comprehensive review of 1,5-dimethylpyrazole amidine analogs, a structural class bridging the gap between small-molecule kinase inhibitors and cationic DNA-binding agents. While 1,5-diarylpyrazoles (e.g., Celecoxib) are well-documented COX-2 inhibitors, the 1,5-dimethyl variants represent a distinct chemical space often utilized for fragment-based drug discovery (FBDD) and antiparasitic design. This document details the regioselective synthesis of the 1,5-dimethyl core, the installation of the amidine "warhead," and the structure-activity relationships (SAR) governing their antimicrobial and anticancer activities.

Introduction: The Pharmacophore Logic

The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its planar nature, hydrogen-bonding capability, and stability. However, the specific substitution pattern dictates biological efficacy.

-

1,5-Dimethyl Core: Unlike the bulky 1,5-diaryl scaffolds, the 1,5-dimethyl motif offers a compact, lipophilic core with reduced steric hindrance. This allows the molecule to fit into smaller hydrophobic pockets (e.g., ATP-binding sites of kinases or PDE4) or serve as a linker in bis-amidine cations.

-

The Amidine Moiety: The introduction of an amidine group (

) confers basicity (-

DNA Minor Groove Binding: Electrostatic interaction with the phosphate backbone of AT-rich regions (crucial for antiparasitic activity).

-

Active Site Anchoring: Forming salt bridges with aspartate or glutamate residues in enzyme catalytic pockets (e.g., serine proteases like Trypsin or Thrombin).

-

Mechanistic Dualism

The 1,5-dimethylpyrazole amidine class operates via two primary mechanisms depending on the linker and tail groups:

-

Intercalation/Groove Binding: Bis-amidines linked by the pyrazole core act similarly to Pentamidine.

-

Enzyme Inhibition: Mono-amidines act as bioisosteres of guanidine, targeting specific arginine-mimetic sites.

Synthetic Architectures

The synthesis of 1,5-dimethylpyrazole amidines requires overcoming a classic regioselectivity challenge: distinguishing between the 1,3-dimethyl and 1,5-dimethyl isomers during ring closure.

Regioselective Core Synthesis

The reaction of methylhydrazine with unsymmetrical 1,3-diketones typically yields a mixture of regioisomers. To favor the 1,5-dimethyl isomer, the electronic properties of the diketone substituents must be leveraged, or specific solvent conditions (e.g., non-polar solvents) used to influence the hydrazine attack.

Key Pathway:

-

Condensation: Reaction of ethyl acetopyruvate with methylhydrazine.

-

Differentiation: The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbonyl. Control over pH and temperature directs the formation of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Amidine Installation (The Pinner Strategy vs. Direct Amination)

Once the carboxylate or nitrile handle is established on the pyrazole ring, the amidine is constructed.

-

Method A (Pinner Synthesis): Nitrile

Imidate Ester -

Method B (Direct Amination): Amide

Imidoyl Chloride

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in synthesizing N-substituted 1,5-dimethylpyrazole amidines.

Caption: Regioselective synthesis pathway for 1,5-dimethylpyrazole amidines, highlighting the divergence from 1,3-isomers and the imidoyl chloride activation step.

Detailed Experimental Protocol

Protocol: Synthesis of N-Phenyl-1,5-dimethyl-1H-pyrazole-3-carboximidamide Context: This protocol is adapted from general methods for pyrazole carboximidamides, optimized for the 1,5-dimethyl scaffold.

Reagents & Equipment

-

Precursor: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (commercially available or synthesized via Knorr reaction).

-

Reagents: Thionyl chloride (

), Aniline, Phosphorus oxychloride ( -

Solvents: Dichloromethane (DCM), Toluene, Ethanol.

Step-by-Step Methodology

Stage 1: Acid Chloride Activation

-

Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10.0 mmol) in dry toluene (20 mL).

-

Add Thionyl chloride (15.0 mmol) dropwise at 0°C under nitrogen atmosphere.

-

Reflux the mixture for 3 hours. Evolution of

and -

Evaporate solvent under reduced pressure to yield the crude acid chloride. Do not purify; use immediately.

Stage 2: Amide Formation

-

Re-dissolve the crude acid chloride in dry DCM (15 mL).

-

Add Aniline (10.0 mmol) and Triethylamine (12.0 mmol) at 0°C.

-

Stir at room temperature (RT) for 6 hours.

-

Wash with 1N HCl, then saturated

. Dry over

Stage 3: Amidine Conversion (Vilsmeier-Type Activation)

-

Suspend the amide (5.0 mmol) in dry Toluene.

-

Add

(1.5 eq) and heat to 80°C for 4 hours to generate the imidoyl chloride intermediate in situ. -

Cool to 0°C and bubble Ammonia gas (or add excess ammonium carbonate) into the reaction mixture for 1 hour.

-

Stir at RT overnight.

-

Workup: Quench with ice water. Basify to pH 10 with 2N NaOH to liberate the free base amidine. Extract with Ethyl Acetate.[1]

-

Purification: Recrystallize from Ethanol/Hexane.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the amide -NH peak (~10 ppm) and appearance of amidine -NH2 broad singlets (~6-8 ppm).

-

MS (ESI): [M+H]+ peak corresponding to the target mass.

Medicinal Chemistry & SAR

The biological activity of these analogs is highly sensitive to the substitution at the amidine nitrogen and the C-4 position of the pyrazole ring.

Antiparasitic Activity (Trypanocidal/Leishmanicidal)

Bis-cationic analogs (two pyrazole amidine units linked by a chain) mimic Pentamidine.

-

Mechanism: Binding to the AT-rich minor groove of kinetoplast DNA (kDNA), causing topological stress and inhibiting replication.

-

SAR Insight: A linker length of 5-6 carbons between the pyrazole units is optimal for spanning the minor groove.

Antimicrobial Activity

Mono-amidine derivatives show efficacy against Gram-positive bacteria (S. aureus).

-

Mechanism: Disruption of bacterial cell membranes due to the amphiphilic nature (lipophilic pyrazole + cationic amidine).

-

SAR Insight: N-phenyl substitutions on the amidine increase lipophilicity, improving membrane penetration but increasing cytotoxicity. Electron-withdrawing groups (Cl, F) on the phenyl ring enhance potency.

Quantitative Data Summary

The following table summarizes hypothetical SAR trends derived from aggregate literature data on pyrazole amidine derivatives.

| Compound Class | R1 (N-Subst) | R2 (Amidine Subst) | Target | Activity (IC50/MIC) | Notes |

| Analog A | Methyl | Unsubstituted (-NH2) | E. coli | > 64 µg/mL | Low permeability |

| Analog B | Methyl | N-Phenyl | S. aureus | 4 - 8 µg/mL | Good lipophilicity balance |

| Analog C | Methyl | N-(4-Chlorophenyl) | C. albicans | 2 - 4 µg/mL | Halogen enhances potency |

| Analog D | Methyl | Bis-linker-(CH2)5- | T. brucei | < 0.5 µM | DNA Minor Groove Binder |

Signaling Pathway Interaction (Oncology Context)

In an oncology context, 1,5-dimethylpyrazole derivatives often target kinase signaling pathways. The amidine group can mimic the interaction of the ATP adenine ring or interact with the "gatekeeper" residues.

Caption: Proposed mechanism of action for pyrazole amidines in kinase inhibition, disrupting downstream oncogenic signaling.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. Available at: [Link]

-

Novel amidines and analogues as promising agents against intracellular parasites. Journal of Medicinal Chemistry / PMC. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. National Institutes of Health (NIH). Available at: [Link]

-

1,5-Dimethylpyrazole | C5H8N2 | CID 136502. PubChem.[2] Available at: [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

Sources

Solubility Profile of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide

Technical Guide for Process Chemistry & Formulation

Executive Summary

This technical guide characterizes the solubility profile of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide , a functionalized pyrazole building block often utilized in the synthesis of bioactive heterocyclic compounds.

The solubility behavior of this compound is governed primarily by the carboximidamide (amidine) functional group. Unlike simple amides, the amidine moiety is strongly basic (

Physicochemical Characterization

To predict and manipulate solubility, one must first understand the molecular drivers.

Structural Analysis

The molecule consists of a pyrazole core substituted with methyl groups at the N1 and C5 positions, and a carboximidamide group at C4.

-

Core: 1,5-Dimethyl-1H-pyrazole (Lipophilic scaffold, moderate polarity).

-

Functional Group: Carboximidamide (

).-

Character: Highly polar, H-bond donor/acceptor.

-

Ionization: Acts as a strong Brønsted base.

-

Key Parameters (Predicted & Analog-Derived)

-

Molecular Weight: ~138.17 g/mol (Free Base).

-

(Amidine):

-

LogP (Octanol/Water):

(Low lipophilicity due to the polar amidine tail). -

Preferred State: Typically isolated as a Hydrochloride (HCl) salt to prevent hydrolysis and improve handling.

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide is strictly controlled by solution pH.

| pH Condition | Dominant Species | Solubility Status | Mechanism |

| Acidic (pH < 9) | Cationic ( | High (> 50 mg/mL) | Solvation of the resonance-stabilized amidinium cation. |

| Neutral (pH 7) | Cationic | High | Protonation is maintained due to high |

| Basic (pH > 12) | Neutral Free Base | Low - Moderate | Loss of charge reduces hydration energy; precipitation may occur. |

Technical Insight: In process chemistry, "crashing out" the product is best achieved by adjusting the pH to >12 using NaOH, converting the soluble salt into the less soluble free base.

Organic Solvent Compatibility

The following table summarizes the solubility of the Free Base vs. the HCl Salt .

| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application |

| Polar Protic | Water | Very High | Moderate | Buffer prep, biological assays. |

| Polar Protic | Methanol / Ethanol | High | High | Recrystallization, reaction solvent. |

| Polar Aprotic | DMSO / DMF | High | High | Stock solutions, library storage. |

| Polar Aprotic | Acetonitrile | Moderate | High | HPLC mobile phase, synthesis. |

| Chlorinated | Dichloromethane (DCM) | Poor | High | Extraction (Free base recovery). |

| Non-Polar | Hexane / Heptane | Insoluble | Poor | Anti-solvent for precipitation. |

Mechanism of Action: pH-Dependent Solubilization

The following diagram illustrates the equilibrium between the free base and the salt form, which dictates the extraction and purification strategy.

Figure 1: The reversible acid-base switching mechanism allows for phase transfer. The salt resides in the aqueous phase, while the free base partitions into organic solvents.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent.

-

Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol).

-

Equilibration:

-

Agitate at 25°C for 24 hours using an orbital shaker (500 rpm).

-

Critical Step: Ensure undissolved solid remains visible.[1] If clear, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Quantification: Dilute the supernatant (1:100) and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area against a standard calibration curve.

-

Protocol B: Free Base Recovery (Extraction)

Objective: Convert the commercial HCl salt into the organic-soluble free base for synthesis.

-

Dissolution: Dissolve 1.0 g of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide HCl in 10 mL of water.

-

Basification: Slowly add 2M NaOH while monitoring pH until pH > 12. The solution may become cloudy.

-

Extraction:

-

Add 15 mL of Dichloromethane (DCM) or Ethyl Acetate.

-

Shake vigorously and allow phases to separate.

-

-

Collection: Collect the organic (bottom) layer. Repeat extraction 2x.

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo.

Stability & Storage

-

Hydrolysis Risk: Amidines can hydrolyze to amides (and eventually carboxylic acids) under prolonged exposure to strong bases or acids at high temperatures.

-

Recommendation: Store as the HCl salt at -20°C.

-

-

Hygroscopicity: The HCl salt is likely hygroscopic. Store in a desiccator.

References

-

ChemicalBook. (2026).[2] 1H-Pyrazole-1-carboxamidine hydrochloride Properties & Solubility.

-

PubChem. (2025).[3][4] Compound Summary: 1,5-dimethyl-1H-pyrazol-4-amine (Structural Analog Analysis). National Library of Medicine.

-

BenchChem. (2025).[1] Improving solubility of pyrazole derivatives for reaction optimization.

-

Wikipedia. (2025). Amidine: Structure, Basicity, and Solubility Characteristics.

Sources

Methodological & Application

Synthesis of 1,5-Dimethyl-1h-pyrazole-4-carboximidamide from nitrile